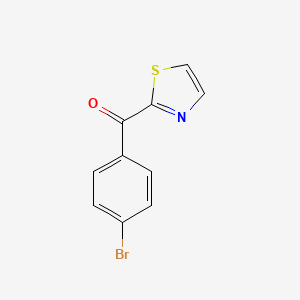

(4-Bromophenyl)-thiazol-2-yl-methanone

Vue d'ensemble

Description

(4-Bromophenyl)-thiazol-2-yl-methanone is an organic compound that features a bromophenyl group attached to a thiazole ring via a methanone linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)-thiazol-2-yl-methanone typically involves the condensation of 4-bromoaniline with thiazole-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the thiazole ring.

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the methanone group to a methanol group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that (4-Bromophenyl)-thiazol-2-yl-methanone exhibits promising antimicrobial properties. Studies involving related compounds have demonstrated significant activity against various bacterial and fungal strains. For instance, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria, showing comparable efficacy to standard antibiotics like norfloxacin and antifungals like fluconazole .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| p2 | E. coli | 12 µg/mL |

| p3 | S. aureus | 10 µg/mL |

| p4 | P. aeruginosa | 15 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against breast cancer cell lines such as MCF7. Several derivatives have shown significant cytotoxic effects, with some compounds exhibiting activity comparable to standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| p2 | MCF7 | 8.5 |

| p3 | MDA-MB-231 | 10.0 |

Case Studies

- Antimicrobial Resistance : A study focused on synthesizing derivatives of this compound to combat microbial resistance showed that several compounds exhibited enhanced efficacy against resistant strains of bacteria .

- Cancer Therapeutics : Another investigation highlighted the anticancer properties of this compound, demonstrating its ability to induce cell cycle arrest and apoptosis in breast cancer cell lines through modulation of apoptotic pathways .

Mécanisme D'action

The mechanism of action of (4-Bromophenyl)-thiazol-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

(4-Bromophenyl)-thiazol-2-amine: Shares a similar thiazole ring structure but differs in the functional group attached to the thiazole.

(4-Bromophenyl)-thiazol-2-yl-methanol: Similar structure but with a methanol group instead of a methanone group.

Uniqueness: (4-Bromophenyl)-thiazol-2-yl-methanone is unique due to its specific combination of a bromophenyl group and a thiazole ring linked by a methanone group, which imparts distinct chemical and biological properties

Activité Biologique

(4-Bromophenyl)-thiazol-2-yl-methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its pharmacological properties. The presence of the bromophenyl group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound.

- Mechanism of Action : Research indicates that compounds similar to this compound may exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for mitosis and cancer cell proliferation. A study demonstrated that modifications to the thiazole structure significantly enhanced antiproliferative activity against melanoma and prostate cancer cell lines, achieving IC50 values in the low nanomolar range .

-

Case Studies :

- In a study focused on 4-(4-bromophenyl)-thiazol-2-amine derivatives, certain compounds exhibited remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), with one derivative showing comparable efficacy to standard chemotherapeutics like 5-fluorouracil .

- Another investigation highlighted the synthesis of hybrid compounds containing thiazole moieties, which demonstrated significant growth inhibition in breast cancer cell lines while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied.

- In Vitro Studies : Several derivatives were evaluated for their antimicrobial activity against various bacterial strains and fungi. The results indicated that certain compounds displayed potent antibacterial effects comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

- Molecular Docking Studies : Molecular docking analyses have shown that these compounds interact favorably with target proteins involved in microbial resistance, suggesting a mechanism through which they may overcome existing resistance patterns in pathogens .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and antimicrobial activity |

| Bromine Substitution | Increases lipophilicity and enhances binding affinity |

| Carbonyl Group | Contributes to the overall stability and reactivity of the compound |

Propriétés

IUPAC Name |

(4-bromophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMCMXRLYZZWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.